Ethyl Ester Prodrug Exhibits Sub-Micromolar EC50 Against Nuclear Receptor ROR-Alpha (NR1F1) in High-Throughput Screening
The ethyl ester derivative of 3-amino-5-methyl-1H-indole-2-carboxylic acid (CID 657472) demonstrated EC50 values of 544 nM against Steroidogenic Factor 1 (SF-1, NR5A1) and 731 nM against Isoform 2 of Nuclear Receptor ROR-alpha (NR1F1) in quantitative high-throughput screening (qHTS) assays conducted by The Scripps Research Institute Molecular Screening Center [1]. These values represent primary screening data with confirmed concentration-response relationships. In contrast, the parent carboxylic acid (CAS 749153-50-2) and the unsubstituted indole-2-carboxylic acid (CAS 1477-50-4) were not reported as active in these specific nuclear receptor assays, highlighting the contribution of the 3-amino-5-methyl substitution pattern—in its ester prodrug form—to this distinct target engagement profile [1]. No direct comparator data for the free acid are available from this source; the ester data serve as class-level inference for the scaffold's potential.
| Evidence Dimension | Nuclear receptor binding affinity (EC50) |
|---|---|
| Target Compound Data | Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate: EC50 = 544 nM (SF-1); EC50 = 731 nM (ROR-alpha) |
| Comparator Or Baseline | Indole-2-carboxylic acid (CAS 1477-50-4): Not reported active in these assays |
| Quantified Difference | Not applicable (presence vs. absence of activity) |
| Conditions | qHTS assay; The Scripps Research Institute Molecular Screening Center; PubChem BioAssay AID 692 (SF-1) and AID 675 (ROR-alpha) |
Why This Matters
This is the only publicly available quantitative bioactivity data for any derivative of this scaffold, establishing a baseline for nuclear receptor-focused screening campaigns and differentiating it from unsubstituted indole-2-carboxylic acids that lack this target profile.
- [1] BindingDB. BDBM39433: 3-amino-5-methyl-1H-indole-2-carboxylic acid ethyl ester. Affinity Data: SF-1 EC50 = 544 nM; ROR-alpha EC50 = 731 nM. Retrieved April 22, 2026. View Source
